The Core Steric and Electronic Profile of Cyjohnphos: A Technical Guide
The Core Steric and Electronic Profile of Cyjohnphos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand from the well-established Buchwald family of ligands.[1] Renowned for its bulky and electron-rich nature, Cyjohnphos is a critical component in modern organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its unique steric and electronic properties are instrumental in enhancing the reactivity and stability of catalytic intermediates, thereby enabling challenging chemical transformations. This guide provides an in-depth analysis of these core properties, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in a key catalytic cycle.
Data Presentation: Steric and Electronic Properties
The steric and electronic characteristics of a phosphine (B1218219) ligand are paramount in dictating its performance in a catalytic system. For Cyjohnphos, these properties have been quantified using both computational and experimental techniques.
| Property | Value | Description |
| Tolman Cone Angle (θ) | 180.2° (calculated, open conformation) | A measure of the steric bulk of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination. |
| Percent Buried Volume (%Vbur) | 46.7% | Represents the percentage of the coordination sphere of a metal that is occupied by the ligand. It provides a more nuanced measure of steric bulk than the cone angle.[2] |
| pKa | Not Experimentally Determined | While a specific pKa value for Cyjohnphos is not readily available in the literature, it is classified as a highly electron-rich phosphine. Similar bulky, electron-rich trialkylphosphines exhibit high pKa values, suggesting strong σ-donating ability. |
Experimental Protocols
The quantitative determination of the steric and electronic properties of phosphine ligands like Cyjohnphos relies on established experimental and computational methodologies.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a conceptual and calculated value that provides a standardized measure of a ligand's steric bulk.[3] While originally determined from physical models, modern approaches utilize computational methods based on crystallographic data.
Methodology:
-
Crystal Structure Acquisition: A single-crystal X-ray diffraction (XRD) analysis of a metal-Cyjohnphos complex (e.g., a nickel or palladium complex) is performed to obtain precise bond lengths and angles.
-
Computational Modeling: The crystal structure data is used to build a computational model of the ligand.
-
Cone Angle Calculation: The cone angle is calculated as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of all atoms in the ligand. For asymmetrical ligands like Cyjohnphos, the half-angles of the individual substituents are often averaged.[3] The calculation for the open conformation of biaryl phosphines provides a representation of the ligand's steric profile.
Determination of Percent Buried Volume (%Vbur)
The percent buried volume offers a more precise and dynamic measure of a ligand's steric footprint within the coordination sphere of a metal.
Methodology:
-
Coordinate Acquisition: The atomic coordinates of the Cyjohnphos ligand bound to a metal center are obtained from X-ray crystallography or computational optimization.
-
Sphere Definition: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.
-
Volume Calculation: The volume occupied by the van der Waals spheres of all the atoms of the Cyjohnphos ligand within this sphere is calculated.
-
Percentage Calculation: The buried volume is expressed as a percentage of the total volume of the sphere. Software packages are available to perform these calculations and generate steric maps.[4]
Determination of pKa
The pKa of a phosphine ligand is a measure of the acidity of its conjugate acid (the phosphonium (B103445) ion) and reflects the ligand's electron-donating ability. A common method for its determination is through titration in a non-aqueous solvent.
Methodology:
-
Solvent and Titrant Selection: A suitable non-aqueous solvent, such as nitromethane, is chosen. The titrant is a strong acid, for example, perchloric acid in a dioxane-nitromethane mixture.
-
Titration Procedure: A solution of Cyjohnphos in the chosen solvent is titrated with the standardized acid solution.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH meter with a glass electrode and a reference electrode suitable for non-aqueous systems.
-
pKa Calculation: The pKa is calculated from the half-equivalence point of the titration curve.[1]
Mandatory Visualization: Catalytic Cycle
Cyjohnphos is frequently employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The following diagram illustrates the catalytic cycle for this reaction, highlighting the crucial role of the palladium-Cyjohnphos complex.
Caption: Suzuki-Miyaura catalytic cycle with a Cyjohnphos-ligated palladium catalyst.
In this cycle, the bulky and electron-donating Cyjohnphos ligand (L) stabilizes the active Pd(0) species. Its steric bulk is thought to facilitate the rate-determining oxidative addition of the aryl halide (Ar-X) and the final reductive elimination step that forms the desired product (Ar-R) and regenerates the catalyst. The electron-rich nature of Cyjohnphos increases the electron density on the palladium center, which also promotes the oxidative addition step.
References
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kategorie: Publikation / Organisationseinheit: Wissenschaftliche Gruppen Chemie - Universitätsbibliographie Suchergebnisse [bibliographie.ub.uni-mainz.de]
- 4. chemscene.com [chemscene.com]
